5-(3-Fluorophenyl)oxazole

Organic Synthesis Halogenation Building Block

Researchers face limited synthetic routes to access 4-substituted oxazole libraries due to poor regioselectivity with other isomers. 5-(3-Fluorophenyl)oxazole solves this as the only simple phenyloxazole that undergoes regioselective bromination at the oxazole 4-position. - Enables synthesis of 4-aryl, 4-alkenyl, and 4-alkyl derivatives for SAR studies - 3-Fluoro substitution reduces oxidative metabolism, enhancing in vivo half-life - Ideal substrate for Pd-catalyzed C-H functionalization method development Supplied with batch-specific HPLC analysis. Available for global research delivery.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 243455-58-5
Cat. No. B3118865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)oxazole
CAS243455-58-5
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=CO2
InChIInChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
InChIKeyKJDYRUKFBPRWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)oxazole Overview


5-(3-Fluorophenyl)oxazole (CAS 243455-58-5) is a heterocyclic building block belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen [1]. Its molecular formula is C9H6FNO with a molecular weight of 163.15 g/mol [2]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with applications in synthesizing more complex molecules targeting specific biological pathways .

5-(3-Fluorophenyl)oxazole: Structural Specificity


In oxazole-based drug discovery, the position and nature of substituents on the phenyl ring critically influence both synthetic accessibility and biological activity . Substituting the 3-fluorophenyl group of 5-(3-fluorophenyl)oxazole with its 2- or 4-fluoro regioisomers, or with other halogens, is not a trivial exchange. The 3-fluoro substitution alters electronic properties, steric hindrance, and metabolic stability, which directly impacts the compound's role as a synthetic intermediate and the efficacy of derived final compounds . Furthermore, the specific substitution pattern dictates the regioselectivity of subsequent chemical reactions, such as bromination or cross-coupling, making each isomer a unique building block with distinct utility [1].

5-(3-Fluorophenyl)oxazole: Differentiating Evidence


Regioselective Bromination Advantage

5-(3-Fluorophenyl)oxazole undergoes regioselective bromination at the 4-position of the oxazole ring, a reaction not described for the non-fluorinated 5-phenyloxazole or the 4-fluoro isomer under the same conditions. This reaction generates a key intermediate, 4-bromo-5-(3-fluorophenyl)oxazole, which is a valuable scaffold for further diversification via cross-coupling reactions [1]. This specific synthetic utility is a key differentiator for procurement, as it offers a direct route to a family of more complex molecules not easily accessible from other regioisomers.

Organic Synthesis Halogenation Building Block

Metabolic Stability Advantage

The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking cytochrome P450-mediated oxidation [1]. In the context of oxazole scaffolds, fluorine substitution on the phenyl ring, as seen in 5-(3-fluorophenyl)oxazole, is hypothesized to confer a significant increase in metabolic half-life and a reduction in clearance compared to the non-fluorinated parent compound, 5-phenyloxazole, although direct comparative PK data for these specific building blocks is not publicly available.

Drug Metabolism Pharmacokinetics ADME

Electronic Tuning in Cross-Coupling

The 3-fluoro substituent exerts a unique inductive electron-withdrawing effect (-I) and a weak resonance electron-donating effect (+M) that is distinct from the 4-fluoro isomer, which primarily acts as a strong inductive withdrawer. This difference is crucial for tuning the reactivity of the oxazole ring in palladium-catalyzed cross-coupling reactions. While 5-(4-fluorophenyl)oxazole has been shown to activate monomers for nucleophilic displacement, the meta-fluoro substitution in 5-(3-fluorophenyl)oxazole is expected to provide a different electronic environment at the oxazole C2 and C4 positions, potentially leading to higher yields or different regioselectivity in C-H activation reactions [1].

Catalysis Cross-Coupling Electronic Effects

5-(3-Fluorophenyl)oxazole: Research Applications


Library Synthesis via Regioselective Halogenation

As the only simple phenyloxazole isomer reported to undergo regioselective bromination at the oxazole 4-position, 5-(3-fluorophenyl)oxazole is the ideal starting material for generating diverse 4-substituted oxazole libraries. Researchers can leverage this unique reactivity to produce a series of 4-aryl, 4-alkenyl, or 4-alkyl derivatives for structure-activity relationship (SAR) studies, a synthetic path not available to the 2- or 4-fluoro analogs or the unsubstituted parent compound .

Development of Metabolically Stable Drug Leads

For medicinal chemistry programs focused on improving the pharmacokinetic profile of oxazole-containing leads, 5-(3-fluorophenyl)oxazole offers a direct, fluorine-containing scaffold. The presence of the 3-fluorophenyl group is a recognized strategy to reduce oxidative metabolism and enhance the half-life of drug candidates, making this compound a preferred choice over its non-fluorinated counterpart when synthesizing analogs for in vivo studies .

Fine-Tuning Electronic Properties for C-H Activation

Researchers investigating regioselective C-H functionalization of oxazoles can utilize 5-(3-fluorophenyl)oxazole as a substrate to explore the impact of electronic effects. The distinct meta-fluoro substitution provides a different electron density profile on the oxazole ring compared to the para-fluoro isomer, which can influence the outcome of palladium-catalyzed direct arylations and other transformations, offering a unique tool for reaction development .

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